![molecular formula C17H15N5O3S2 B2871506 4-(2-methyloxazol-4-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide CAS No. 2034561-06-1](/img/structure/B2871506.png)
4-(2-methyloxazol-4-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide
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Description
4-(2-methyloxazol-4-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H15N5O3S2 and its molecular weight is 401.46. The purity is usually 95%.
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Scientific Research Applications
The compound 4-(2-methyl-1,3-oxazol-4-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}benzene-1-sulfonamide, also known as 4-(2-methyloxazol-4-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide, is a complex molecule that may have various applications in scientific research. While specific applications for this compound are not readily available in the search results, we can infer potential uses based on the functional groups present in the molecule and related compounds in the literature.
Drug Development
Compounds containing oxazole rings, such as the one present in this molecule, are often explored for their pharmacological properties . The oxazole moiety is known for its presence in compounds with antibacterial, antifungal, and anti-inflammatory activities. Therefore, this compound could be investigated for potential use in drug development, particularly in the design of new therapeutic agents.
Organic Synthesis
The oxazol-2(3H)-one structure is significant in organic synthesis and drug development . This compound could serve as a precursor or intermediate in the synthesis of more complex molecules, including various aza-heterocyclic frameworks, which are valuable in medicinal chemistry.
Biological Evaluation
Derivatives of honokiol, which contain similar structural features, have been evaluated for their antiviral properties, particularly against SARS-CoV-2 . The compound could be subjected to similar biological evaluations to determine its efficacy in viral inhibition.
Catalyst-Free Synthesis
The synthesis of oxazole derivatives can be achieved through catalyst-free methods, which are advantageous for their simplicity and environmental friendliness . This compound could be used in studies aiming to develop more efficient and sustainable synthetic routes for heterocyclic compounds.
Heterocyclic Chemistry Research
As a molecule with multiple heterocyclic components, this compound is of interest in the field of heterocyclic chemistry. It could be used to study the properties and reactions of heterocycles, which are crucial in many areas of chemical research .
properties
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S2/c1-12-19-16(11-25-12)13-4-6-15(7-5-13)27(23,24)18-9-14-10-22(21-20-14)17-3-2-8-26-17/h2-8,10-11,18H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COTXMBITMFBJQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CN(N=N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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